Product packaging for 2-Chloro-3-pyridylzinc bromide(Cat. No.:CAS No. 1227833-83-1)

2-Chloro-3-pyridylzinc bromide

Cat. No.: B2438489
CAS No.: 1227833-83-1
M. Wt: 257.82
InChI Key: QHTYPWGJGGVFPP-UHFFFAOYSA-M
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Description

2-Chloro-3-pyridylzinc bromide is a versatile heteroaryl organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) . It is characterized by the CAS Number 122783-83-1 and has the molecular formula C5H3BrClNZn . This compound is a key synthetic intermediate for the construction of complex organic molecules, particularly through transition metal-catalyzed cross-coupling reactions such as Negishi coupling . Its primary research value lies in introducing the 2-chloro-3-pyridyl moiety, a common pharmacophore and structural unit found in pharmaceuticals, agrochemicals, and material science . The chlorine substituent on the pyridine ring offers a valuable handle for further functionalization, enabling sequential cross-coupling strategies to create diverse 2,3-disubstituted pyridine derivatives that are otherwise challenging to synthesize . The reagent is typically prepared via the direct insertion of highly active zinc into the corresponding 2-chloro-3-bromopyridine, providing a regiospecific route to the 3-pyridylmetallic species . As an air- and moisture-sensitive compound, it requires handling under an inert atmosphere such as argon . This product is strictly For Research Use Only. Hazard Statements: H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrClNZn B2438489 2-Chloro-3-pyridylzinc bromide CAS No. 1227833-83-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);2-chloro-3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYVTITXTNPMOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=C(N=C1)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 3 Pyridylzinc Bromide

Direct Insertion Approaches

The direct insertion of metallic zinc into an organic halide is a fundamental method for the formation of organozinc reagents. This approach is particularly attractive due to its straightforward nature.

Direct Insertion of Active Zinc into 3-Bromopyridine Derivatives

The preparation of pyridylzinc bromides can be accomplished through the direct insertion of activated zinc into the corresponding bromopyridine. nih.gov The use of highly reactive "Rieke zinc," prepared by the reduction of a zinc salt, facilitates this oxidative addition. nih.gov Specifically, treatment of 2-chloro-3-bromopyridine with active zinc leads to the formation of 2-chloro-3-pyridylzinc bromide. This method has been successfully applied to the synthesis of various substituted pyridylzinc reagents. koreascience.kr

For instance, the reaction of 4-bromo-2-chloropyridine (B124038) with two equivalents of active zinc at room temperature for one hour, in the presence of 20 mol% of lithium chloride, affords the corresponding 2-chloro-4-pyridylzinc bromide. koreascience.kr This highlights the general applicability of direct zinc insertion for preparing functionalized pyridylzinc halides.

Influence of Additives on Zinc Insertion Reactivity

The efficiency of the direct zinc insertion into organic halides is significantly enhanced by the presence of certain additives, most notably lithium chloride (LiCl). organic-chemistry.org The use of commercially available zinc powder in tetrahydrofuran (B95107) (THF) with LiCl allows for the high-yielding preparation of a wide range of aryl- and heteroarylzinc reagents at room temperature or slightly elevated temperatures (25-50°C). organic-chemistry.org

Transmetalation Strategies

Transmetalation, the exchange of a metal between two organometallic species, provides an alternative and often milder route to organozinc reagents. This approach typically involves the initial formation of a more reactive organometallic compound, such as an organolithium or a Grignard reagent, which then transfers its organic group to a zinc salt.

From Halogen-Lithium Exchange to Zinc Species

A common transmetalation strategy involves the initial formation of an aryllithium species through halogen-lithium exchange at low temperatures, followed by the addition of a zinc halide, typically zinc chloride (ZnCl₂). nih.gov This method is particularly useful for preparing organozinc reagents from haloarenes. nih.gov Although direct lithiation of a halopyridine followed by transmetalation is a known method for preparing 2-pyridyl organometallics, it often requires cryogenic conditions. nih.gov The resulting arylzinc species often exhibit improved stability and functional group tolerance compared to their organolithium precursors. nih.gov

A study on the bromination of haloarenes demonstrated that transmetalating the transient aryllithium intermediate with ZnCl₂ before bromination dramatically improved the yields of the desired 1,2-dibromoarenes from 13-62% to 68-95%. nih.gov This underscores the utility of the lithium-zinc transmetalation sequence in achieving higher efficiency in subsequent reactions.

From Grignard Reagents to Zinc Species

Grignard reagents (organomagnesium halides) can also serve as precursors for organozinc compounds through transmetalation with a zinc salt. researchgate.net The preparation of the required Grignard reagent, such as 3-pyridylmagnesium bromide, is achieved by reacting the corresponding bromopyridine with magnesium turnings in an ethereal solvent like THF. prepchem.comsynthonix.com The subsequent addition of a zinc halide to the pre-formed Grignard reagent results in the desired organozinc species. This method offers an alternative to the direct insertion of zinc and can be advantageous in certain synthetic contexts. While this approach has been explored for the synthesis of various bis-heterocycles, initial attempts to extend it to organozincs showed poor results in some cases. nih.gov

Utilization of Magnesium in Zinc Reagent Formation

An important variation of the transmetalation strategy involves the in-situ formation of the organozinc reagent in the presence of magnesium. The use of i-PrMgCl·LiCl has been shown to be effective for the preparation of Grignard reagents from halopyridines, which can then be used in subsequent reactions. nih.gov For example, reacting 2-iodopyridine, 3-iodopyridine, or 4-iodopyridine (B57791) with i-PrMgCl·LiCl generates the corresponding pyridylmagnesium reagent in situ. nih.gov These can then, in principle, be transmetalated to the corresponding zinc species.

Furthermore, the preparation of functionalized organozinc reagents can be achieved using zinc powder and lithium chloride in the presence of a Grignard reagent like iPrMgCl·LiCl. uni-muenchen.de This method highlights the interplay between magnesium and zinc chemistry in the formation of valuable organometallic intermediates.

Chemo- and Regioselective Synthesis of Pyridylzinc Bromides

The synthesis of this compound presents a distinct challenge in controlling both chemoselectivity and regioselectivity. The presence of two different halogen substituents on the pyridine (B92270) ring, a chloro group at the 2-position and a bromo group at the 3-position, necessitates a synthetic approach that can selectively activate the carbon-bromine bond while leaving the carbon-chlorine bond intact.

A prevalent and effective method for achieving such selectivity is the direct oxidative insertion of activated zinc into a dihalogenated precursor. This approach leverages the differential reactivity of carbon-halogen bonds, where the carbon-bromine bond is more susceptible to oxidative addition by zinc than the more robust carbon-chlorine bond.

The most plausible and scientifically supported method for the preparation of this compound involves the direct insertion of activated zinc into 2-chloro-3-bromopyridine. This method is analogous to the successful synthesis of the isomeric 2-chloro-4-pyridylzinc bromide from 4-bromo-2-chloropyridine koreascience.kr. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF). The use of lithium chloride (LiCl) is often employed to enhance the reactivity of the zinc and to solubilize the resulting organozinc species rsc.orgnih.gov.

The chemo- and regioselectivity of this transformation are dictated by the inherent properties of the starting material and the reagent.

Chemoselectivity : The selective reaction at the C-Br bond over the C-Cl bond is the key to the successful synthesis. Zinc insertion into aryl bromides is significantly more facile than into aryl chlorides under the same reaction conditions. This difference in reactivity ensures that the desired this compound is formed as the major product.

Regioselectivity : The regioselectivity is predetermined by the substitution pattern of the starting material, 2-chloro-3-bromopyridine. The zinc insertion occurs specifically at the 3-position, leading to the formation of the desired regioisomer. Alternative methods, such as direct deprotonation (lithiation), are less suitable for this specific target. For instance, the lithiation of 2-chloropyridine (B119429) has been shown to occur regioselectively at the C-6 position, while 3-chloropyridine (B48278) is lithiated at the C-2 position researchgate.netlookchem.com. Therefore, direct lithiation of a 2-chloro-3-halopyridine would likely not yield the desired 3-pyridylmetal species.

A typical procedure would involve the activation of zinc dust, for example with a small amount of iodine or 1,2-dibromoethane, followed by the addition of 2-chloro-3-bromopyridine in the presence of LiCl in THF. The reaction progress can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product. The resulting solution of this compound is then typically used in situ for subsequent cross-coupling reactions koreascience.krlas.ac.cn.

The table below outlines the proposed reaction conditions for the chemo- and regiosective synthesis of this compound.

ReactantReagentSolventAdditiveTemperature (°C)Time (h)Product
2-Chloro-3-bromopyridineActivated Zinc DustTHFLiCl25-401-3This compound

The successful synthesis of this organozinc reagent opens the door to a variety of subsequent chemical transformations. Organozinc reagents are valued for their high functional group tolerance, allowing for their participation in numerous coupling reactions, such as the Negishi coupling, to introduce the 2-chloro-3-pyridyl moiety into more complex molecules las.ac.cnacs.org.

Mechanistic Investigations of 2 Chloro 3 Pyridylzinc Bromide Reactivity

General Principles of Transition Metal-Catalyzed Cross-Coupling Cycles

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgrsc.org The generally accepted mechanism for these transformations, particularly those catalyzed by palladium, involves a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.orgacs.orglumenlearning.com

The catalytic cycle is typically initiated by the oxidative addition of an organic halide (the electrophile) to a low-valent transition metal complex, usually Pd(0). nobelprize.orgcsbsju.edu This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds between the metal and the organic group and the halide, respectively. The metal center is thereby oxidized, for instance, from Pd(0) to Pd(II).

Following oxidative addition, the transmetalation step occurs, wherein an organometallic reagent (the nucleophile), such as our focus compound 2-chloro-3-pyridylzinc bromide, transfers its organic group to the palladium(II) complex. nobelprize.orgcsbsju.edu This process displaces the halide on the palladium, bringing both organic partners onto the same metal center. The choice of the organometallic nucleophile is critical, with organozinc reagents like those in the Negishi coupling being known for their high functional group tolerance. nobelprize.orgumb.edu

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) complex couple to form the desired product. csbsju.eduwikipedia.org This process regenerates the low-valent palladium(0) catalyst, which can then re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of the metal. nih.gov The efficiency of each of these steps is influenced by various factors, including the nature of the ligands on the metal, the solvent, and the specific substrates involved.

Table 1: Key Elementary Steps in Transition Metal-Catalyzed Cross-Coupling
Elementary StepDescriptionChange in Metal Oxidation State
Oxidative AdditionReaction of the metal catalyst with the electrophile (e.g., aryl halide), breaking the C-X bond and forming new metal-carbon and metal-halogen bonds.Increases (e.g., Pd(0) → Pd(II))
TransmetalationTransfer of an organic group from the organometallic nucleophile (e.g., organozinc) to the metal center, displacing the halide.No change
Reductive EliminationFormation of a new C-C or C-heteroatom bond between the two organic groups on the metal center, releasing the final product and regenerating the active catalyst.Decreases (e.g., Pd(II) → Pd(0))

Oxidative Addition Processes with Pyridyl Electrophiles

The oxidative addition of a palladium(0) catalyst to a pyridyl electrophile, such as a 2-chloropyridine (B119429) derivative, is a critical initiating step in the cross-coupling cycle. csbsju.edu The reactivity in this step is influenced by both electronic and steric factors of the pyridyl substrate and the palladium catalyst. rsc.org Generally, the reaction proceeds through the formation of a π-complex between the palladium and the aromatic ring of the pyridine (B92270). rsc.orgresearchgate.net

From this π-complex, two primary mechanisms for oxidative addition have been proposed: a concerted, three-centered transition state and a more polar, SNAr-like pathway. rsc.orgresearchgate.net The operative mechanism can be influenced by the nature of the ligands on the palladium and the solvent. For instance, monoligated palladium(0) species, L1Pd(0), are often highly reactive in oxidative addition. acs.orgresearchgate.net

Studies have shown that the presence of the nitrogen atom in the pyridine ring significantly impacts the oxidative addition process. nih.gov The C-Cl bond adjacent to the nitrogen in 2-chloropyridine is typically weaker and more susceptible to oxidative addition. nih.gov However, the regioselectivity of oxidative addition in dihalopyridines can be influenced by the ligands on the palladium catalyst, with different ligands favoring different reaction sites. nih.gov This highlights the intricate interplay between the electronic properties of the pyridyl electrophile and the steric and electronic nature of the catalyst.

Transmetalation Pathways Involving Pyridyl Organozinc Species

Following the oxidative addition of the pyridyl electrophile to the palladium catalyst, the next crucial step is transmetalation, where the pyridyl organozinc species, such as this compound, transfers its pyridyl group to the palladium(II) center. nobelprize.orgcsbsju.edu Organozinc reagents are known for their excellent ability to undergo transmetalation due to the presence of a low-lying empty p-orbital on the zinc atom. nih.gov

The mechanism of transmetalation can vary, but it is generally accepted that for organozinc reagents, the presence of halide ions in solution is often necessary to form a more reactive "zincate" species of the type RZnX₃²⁻, which then facilitates the transfer of the organic group to the palladium. wikipedia.org The process involves the exchange of the organic substituent on the zinc for the halide on the palladium center. wikipedia.org

In the context of pyridyl organozinc reagents, the nitrogen atom of the pyridine ring can potentially coordinate to the palladium or zinc center, influencing the rate and efficiency of the transmetalation step. While detailed mechanistic studies specifically on this compound are not extensively documented in the provided search results, the general principles of Negishi coupling suggest a smooth transfer of the pyridyl group to the palladium(II) intermediate. nobelprize.orgnih.gov The formation of a stable palladium-carbon bond and the concurrent formation of a zinc-halide salt drive the reaction forward. youtube.com

Reductive Elimination Mechanisms in Pyridyl Systems

The final, product-forming step in the cross-coupling cycle is reductive elimination, where the two organic groups—one originating from the pyridyl electrophile and the other from the pyridyl organozinc reagent—couple and detach from the palladium center. csbsju.eduwikipedia.org This process regenerates the active Pd(0) catalyst, allowing it to participate in a new catalytic cycle. nih.gov

For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium(II) complex. wikipedia.orgumb.edu If they are trans to each other, a trans-to-cis isomerization must precede the elimination step. wikipedia.org The mechanism of reductive elimination is often considered the microscopic reverse of oxidative addition and typically proceeds through a concerted, three-centered transition state with retention of stereochemistry at the carbon centers. wikipedia.org

The electronic nature of the pyridyl ligands can influence the rate of reductive elimination. Electron-withdrawing groups on the pyridine ring can sometimes slow down this step. However, the formation of the stable C-C bond in the bi-pyridyl product provides a strong thermodynamic driving force for the reaction. umb.edu While specific studies on the reductive elimination from a complex bearing a 2-chloro-3-pyridyl group and another pyridyl group are not detailed in the provided search results, the general principles suggest a favorable process leading to the desired bi-pyridyl product.

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed mechanisms of complex chemical reactions, including transition metal-catalyzed cross-couplings. nih.govresearchgate.net These methods allow for the in-silico investigation of reaction pathways, transition states, and the electronic and steric factors that govern reactivity.

Density Functional Theory (DFT) Studies on Pyridylzinc Complexes

DFT studies have been instrumental in understanding the various steps of the cross-coupling cycle involving pyridyl and organozinc species. For instance, DFT calculations can model the oxidative addition of pyridyl halides to palladium catalysts, providing insights into the relative energies of different mechanistic pathways and the influence of ligands and substituents. rsc.orgresearchgate.netnih.gov

In the context of transmetalation, DFT can be used to model the interaction between the pyridylzinc reagent and the palladium(II) complex. researchgate.net These calculations can help to understand the role of solvent and any coordinating species, like halide ions, in facilitating the transfer of the pyridyl group. wikipedia.orgresearchgate.net Furthermore, DFT studies on the reductive elimination step can elucidate the geometry of the transition state and the energy barrier for product formation. researchgate.net While specific DFT studies on this compound were not found in the search results, the application of these methods to similar systems provides a strong framework for understanding its reactivity. researchgate.netmdpi.com

Table 2: Application of DFT in Elucidating Cross-Coupling Mechanisms
Catalytic StepInformation Gained from DFT Studies
Oxidative Addition- Determination of preferred reaction pathway (concerted vs. SNAr-like).
  • Analysis of ligand and substrate electronic and steric effects on activation barriers. rsc.orgresearchgate.net
  • Prediction of regioselectivity in polyhalogenated substrates. nih.gov
  • Transmetalation- Modeling of the transition state for organic group transfer. researchgate.net
  • Understanding the role of additives and solvent in facilitating the reaction. researchgate.net
  • Comparison of the reactivity of different organometallic reagents.
  • Reductive Elimination- Calculation of the energy barrier for C-C bond formation.
  • Elucidation of the geometry of the transition state. researchgate.net
  • Investigation of the influence of ligand properties on the rate of elimination.
  • Cross Coupling Reactions Involving 2 Chloro 3 Pyridylzinc Bromide

    Negishi Cross-Coupling Paradigm

    The 2-chloro-3-pyridylzinc bromide reagent is a key nucleophile in Negishi cross-coupling reactions, enabling the synthesis of a wide array of substituted pyridine (B92270) derivatives. These reactions typically proceed under mild conditions and exhibit broad substrate scope. The use of 2-pyridylzinc reagents, in general, offers an advantage over their organoboron counterparts, which can be unstable and prone to protodeboronation. nih.gov The development of solid, moderately air-stable 2-pyridylzinc reagents has further enhanced their practical application in organic synthesis. organic-chemistry.org

    The versatility of this compound is demonstrated by its successful coupling with a diverse range of electrophilic partners.

    This compound readily participates in Negishi cross-coupling reactions with a variety of aryl and heteroaryl halides. organic-chemistry.org The reactivity of the halide coupling partner generally follows the trend of I > Br > Cl, with chlorides often requiring more forcing reaction conditions. wikipedia.org

    The coupling of 2-pyridylzinc reagents with aryl and heteroaryl bromides and chlorides is well-documented. nih.govorganic-chemistry.org These reactions can be carried out with both electron-rich and electron-poor aromatic systems. Furthermore, the coupling tolerates a range of functional groups, including esters, ketones, and even free N-H groups. nih.gov For instance, the coupling of a 2-pyridylzinc pivalate (B1233124) reagent with 2-chloroisonicotinonitrile proceeds in good yield to form the corresponding unsymmetrical 2,2'-bipyridyl. nih.gov

    The reaction conditions for these couplings are often mild, with many proceeding at room temperature. nih.gov This is a significant advantage, particularly when dealing with sensitive substrates. The development of robust catalyst systems has expanded the scope to include challenging couplings, such as those involving sterically hindered or electronically demanding aryl halides. nih.govmit.edunih.gov

    A variety of palladium catalysts have been employed for these transformations, often in combination with specialized phosphine (B1218219) ligands to enhance reactivity and selectivity. organic-chemistry.org The choice of catalyst and ligand can be crucial for achieving high yields, especially with less reactive aryl chlorides. researchgate.net

    Electrophilic PartnerCatalyst SystemKey FeaturesCitation
    Aryl/Heteroaryl BromidesPd(OAc)2 / CPhosEffective for a wide range of aryl bromides, including those with electron-donating and electron-withdrawing groups. nih.govorganic-chemistry.org
    Aryl/Heteroaryl ChloridesPd2(dba)3 / X-PhosEnables the coupling of less reactive aryl chlorides under mild conditions. researchgate.net
    Functionalized Aryl HalidesPd(OAc)2 / Buchwald-type ligandsTolerates a variety of functional groups such as esters, ketones, and nitriles. nih.govorganic-chemistry.org
    Heterocycle-containing HalidesPd(OAc)2 / various phosphine ligandsAllows for the synthesis of complex bi- and poly-heterocyclic systems. nih.govorganic-chemistry.org

    One-pot procedures have been developed for the Negishi cross-coupling of in situ generated zinc reagents with aryl triflates, demonstrating the efficiency and convenience of this methodology. organic-chemistry.org For example, the triflate of estrone (B1671321) has been successfully coupled with a 2-pyridylzinc reagent in good yield. nih.gov This highlights the applicability of this reaction in the synthesis of complex, biologically relevant molecules.

    The coupling of organozinc reagents with tosylates has also been reported, further broadening the range of suitable electrophiles. nih.govorganic-chemistry.org

    Acid chlorides are another important class of electrophiles that react readily with organozinc compounds. Interestingly, the coupling of 2-pyridylzinc bromide with acid chlorides can sometimes proceed even in the absence of a transition metal catalyst. This catalyst-free coupling provides a direct and efficient route to 2-acylpyridines.

    Beyond acid chlorides, the Negishi coupling is compatible with a range of other electrophilic functional groups. The reaction has been shown to tolerate esters, amides, imides, and nitriles, making it a valuable tool for the synthesis of highly functionalized molecules. nih.govorganic-chemistry.org The broad functional group compatibility is a key advantage of the Negishi coupling over other cross-coupling methodologies that may require the protection of sensitive functional groups.

    The choice of ligand is critical for the success of palladium-catalyzed Negishi cross-coupling reactions. Ligands play a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the selectivity of the reaction. numberanalytics.comsigmaaldrich.com

    A wide variety of phosphine ligands have been developed and utilized in Negishi couplings. sigmaaldrich.com

    Triphenylphosphine (PPh3) : This is one of the most common and readily available phosphine ligands. numberanalytics.com It is often used in conjunction with palladium sources like Pd(PPh3)4 or generated in situ from a Pd(0) precursor and PPh3. wikipedia.org While effective for many applications, more specialized ligands are often required for challenging substrates.

    Buchwald-type Biarylphosphine Ligands (e.g., X-Phos, RuPhos) : These bulky and electron-rich ligands have proven to be highly effective in a wide range of cross-coupling reactions, including Negishi couplings. organic-chemistry.org Ligands like X-Phos and RuPhos can promote the coupling of challenging substrates, such as sterically hindered aryl halides and less reactive aryl chlorides. nih.govorganic-chemistry.orgresearchgate.net The use of X-Phos, for example, has been shown to be crucial for the mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides. researchgate.net

    DPEPhos (Bis(2-diphenylphosphinophenyl)ether) : This bidentate phosphine ligand is also frequently employed in palladium-catalyzed cross-coupling reactions.

    The selection of the appropriate phosphine ligand is often determined by the specific substrates being coupled. For instance, in the coupling of secondary alkylzinc halides with aryl bromides and chlorides, a comparative study of ligands such as SPhos, RuPhos, and XPhos was conducted, with a new biarylphosphine ligand, CPhos, ultimately demonstrating superior performance in terms of yield and selectivity. nih.govorganic-chemistry.org

    LigandCatalyst System ExampleApplication with this compoundCitation
    PPh3Pd(PPh3)4General purpose ligand for coupling with aryl iodides and bromides. wikipedia.org
    X-PhosPd2(dba)3 / X-PhosEffective for coupling with aryl chlorides and other challenging electrophiles. researchgate.net
    RuPhosPd(OAc)2 / RuPhosUsed for coupling with a variety of aryl and heteroaryl halides. nih.govorganic-chemistry.org
    DPEPhosPdCl2(DPEPhos)Applicable in various Negishi cross-coupling reactions. orgsyn.org

    Ligand Design and Catalyst Systems in Palladium-Catalyzed Negishi Couplings

    N-Heterocyclic Carbene (NHC) Ligands

    N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties and steric bulk, which can enhance catalytic activity and stability. In the context of Negishi couplings, palladium/NHC catalysts have been successfully employed for the reaction of unactivated alkyl bromides with alkylzinc halides at room temperature. nih.gov For these couplings, a variety of palladium sources such as Pd₂(dba)₃, Pd(OAc)₂, or PdBr₂ can be used in conjunction with commercially available NHC precursors like 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). nih.gov The steric bulk of the N-substituents on the NHC ligand is crucial for high yields, with the 2,6-diisopropylphenyl groups proving particularly effective. nih.gov This methodology has demonstrated compatibility with a range of functional groups, including amides, nitriles, esters, and alkynes, showcasing its broad applicability. nih.gov

    Palladium Precatalysts and In Situ Catalyst Formation

    The development of well-defined, air- and moisture-stable palladium precatalysts has significantly advanced the field of cross-coupling. nih.govrsc.org These precatalysts facilitate the in situ formation of the active Pd(0) species, often leading to more efficient and reproducible reactions under milder conditions and with lower catalyst loadings. core.ac.uk Aminobiphenyl-based palladacycle precatalysts, for instance, can rapidly generate the catalytically active L-Pd(0) species. core.ac.uk It has been shown that organozinc reagents can effectively activate these precatalysts. core.ac.uk The use of such precatalysts has enabled the successful Negishi coupling of a wide array of heteroaryl coupling partners that were previously challenging substrates. core.ac.uk

    For the Negishi cross-coupling of p-tolylzinc chloride with 2-bromoanisole, a palladacycle precatalyst demonstrated superior performance compared to traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃, yielding 92% of the product in just 20 minutes. core.ac.uk This highlights the efficiency gained from the rapid formation of the active catalyst from a well-designed precatalyst. core.ac.uk The choice of the labile group on the precatalyst, such as a mesylate instead of a chloride, can also improve the stability and preparative ease of the precatalyst. rsc.org

    Nickel-Catalyzed Negishi Couplings for Pyridyl Systems

    Nickel catalysis provides a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions, particularly those involving heteroaryl substrates. nih.govustc.edu.cn Nickel's unique properties, such as its lower cost, different accessible oxidation states, and ability to activate less reactive electrophiles, make it an attractive choice for the synthesis of pyridyl-containing compounds. uci.edu

    Catalyst Systems and Additives in Nickel-Catalyzed Cross-Electrophile Coupling

    Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful method for C-C bond formation, directly coupling two different electrophiles. wisc.edu These reactions typically employ a NiX₂/bipyridine catalyst system with a chemical reductant like zinc or manganese. wisc.edu For the coupling of 2-chloropyridines with aryl bromides, specific conditions have been developed to achieve high cross-selectivity. wisc.edu Mechanistic studies suggest that these reactions can proceed through the in situ formation of an arylzinc species, followed by a nickel-catalyzed cross-coupling with the 2-chloropyridine (B119429). wisc.edu

    Additives can play a crucial role in the efficiency and selectivity of these reactions. For instance, the addition of LiCl has been shown to be essential for the efficient reduction of the nickel catalyst by the zinc surface, overcoming the inhibitory effects of ZnCl₂. nih.gov In some cases, small amounts of bromide or iodide salts act as co-catalysts, generating a low concentration of a more reactive alkyl halide intermediate, which facilitates the cross-coupling of less reactive chlorides. nih.govresearchgate.net The use of specific ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), has also been key to achieving selective cross-coupling of aryl chlorides with primary alkyl chlorides. nih.gov

    Comparison of Nickel vs. Palladium Catalysis for Pyridyl Substrates

    Both nickel and palladium are effective catalysts for cross-coupling reactions, but they exhibit distinct differences in reactivity and substrate compatibility, particularly with pyridyl and other heteroaryl substrates.

    Key Differences in Catalysis:

    FeatureNickel CatalysisPalladium Catalysis
    Cost Lower cost, more earth-abundant. nih.govuci.eduHigher cost. nih.gov
    Reactivity with Heteroaryls Often shows improved activity for heteroaryl substrates. nih.govGenerally effective, but can be less reactive with some heterocycles. core.ac.uk
    Oxidative Addition Can more readily undergo oxidative addition, especially with less reactive electrophiles like aryl chlorides. uci.eduresearchgate.netGenerally efficient, but may require more forcing conditions for less reactive electrophiles. researchgate.net
    Side Reactions More prone to one-electron processes and can be mechanistically more complex. nih.govPredominantly undergoes two-electron processes, leading to more predictable mechanisms. nih.gov
    Functional Group Tolerance Can be sensitive to certain coordinating functional groups, which may inhibit the reaction. thieme-connect.comGenerally exhibits broad functional group tolerance. nih.govthieme-connect.com
    β-Hydride Elimination The energy barrier for β-hydride elimination is higher, making it advantageous for couplings with alkyl halides. researchgate.netβ-Hydride elimination is a more facile and common deactivation pathway. researchgate.net

    A detailed comparative study on Suzuki-Miyaura reactions revealed that nickel can interact with a variety of functional groups, leading to selectivity in competitive reactions, whereas palladium's selectivity is mainly governed by the electronic properties of the aryl halide. thieme-connect.comresearchgate.net Furthermore, many functional groups that inhibit nickel catalysis have little to no effect on palladium-catalyzed reactions. thieme-connect.com

    Stereoconvergent Approaches in Negishi Arylations Utilizing Pyridylzinc Reagents

    Stereoconvergent catalysis allows for the synthesis of a single enantiomer of a product from a racemic mixture of a chiral starting material. In the context of Negishi arylations, nickel-catalyzed reactions have been developed for the asymmetric synthesis of enantioenriched 1,1-diarylalkanes from racemic secondary benzylic electrophiles. mit.edu This method involves the in situ formation of a benzylic mesylate from a racemic alcohol, which is then coupled with an arylzinc reagent in the presence of a chiral nickel/bis(oxazoline) catalyst. mit.edu This approach is tolerant of a wide array of functional groups, including those found on heteroaromatic rings like thiophene (B33073) and N-Boc-indole, suggesting its potential applicability to pyridylzinc reagents. mit.edu

    Similarly, nickel/Pybox catalyst systems have been successfully used in the regioselective and enantioselective Negishi cross-coupling of racemic secondary allylic chlorides with organozinc halides. organic-chemistry.org These stereoconvergent methods provide powerful tools for the construction of chiral molecules containing pyridyl moieties.

    Other Transition Metal-Catalyzed Coupling Reactions

    While palladium and nickel are the most common catalysts for Negishi-type couplings, other transition metals have also been investigated. Iron-catalyzed cross-coupling reactions have gained attention as a more sustainable and economical alternative. nih.gov The mechanism of iron-catalyzed reactions is often proposed to involve radical pathways. nih.gov

    Copper-catalyzed or -promoted reactions are also known, particularly in Ullmann-type couplings. ustc.edu.cn In some instances, copper salts have been shown to promote palladium-catalyzed P-C coupling reactions. mdpi.com Furthermore, direct coupling reactions of 2-pyridylzinc bromide with acid chlorides have been achieved without any transition metal catalyst, showcasing the inherent reactivity of this organozinc reagent. researchgate.net

    Copper-Mediated and Copper-Catalyzed Reactions

    Copper-catalyzed cross-coupling reactions represent a cost-effective and powerful method for bond formation. While specific literature detailing the copper-catalyzed coupling of this compound is not abundant, the reactivity can be inferred from analogous systems involving pyridyl derivatives and other organometallic reagents. Copper catalysts are known to facilitate the coupling of organoboron reagents with a variety of heterocyclic aryl bromides. rsc.orgrsc.org These reactions typically employ an inexpensive copper source and are compatible with a range of functional groups.

    For instance, copper(II) acetate (B1210297) has been used to catalyze the synthesis of N-(2-pyridyl)-α-ketoamides by coupling methyl ketones with pyridin-2-amines, demonstrating copper's efficacy in forming C-N and C=O bonds in a single transformation. researchgate.net The proposed mechanism for such reactions often involves a radical pathway. researchgate.net Similarly, copper-catalyzed cross-coupling of aryl bromides with nitrogen-containing heterocycles like pyrazole (B372694) is a well-established method. researchgate.net Given the nature of the this compound reagent, it is plausible that it could participate in similar copper-catalyzed C-C or C-N bond-forming reactions, serving as the pyridyl nucleophile source to couple with various electrophiles.

    Reaction TypeCopper CatalystCoupling PartnersKey Features
    Aryl-Heteroaryl Coupling Cu-catalystOrganoboranes + Heteroaryl BromidesEmploys inexpensive copper catalysts; compatible with various heterocycles. rsc.orgrsc.org
    Amide Synthesis Cu(OAc)₂Methyl Ketones + Pyridin-2-aminesForms α-ketoamides via a proposed radical pathway. researchgate.net
    N-Arylation Cu-catalystAryl Bromides + PyrazoleEstablished method for C-N bond formation with heterocycles. researchgate.net

    Iron-Catalyzed Cross-Electrophile Coupling with Pyridyl Electrophiles

    Iron catalysis has emerged as an economical and non-toxic alternative to palladium and nickel in cross-coupling chemistry. princeton.edu Iron-catalyzed Negishi cross-coupling reactions, which pair organozinc reagents with organic halides, have been successfully developed. princeton.edursc.org These reactions can be promoted by simple iron salts, such as FeCl₃ or Fe(acac)₃, and are effective for coupling with a range of electrophiles. princeton.edu Mechanistic studies suggest the involvement of catalytically competent Fe(I) intermediates in the reaction cycle. nih.gov

    While examples specifically using this compound are limited, the established reactivity of arylzinc reagents in iron-catalyzed systems provides a strong precedent. princeton.edunih.gov For example, iron catalysts have been used for the Negishi cross-coupling of alkyl bromides with diphenylzinc (B92339) reagents. rsc.org The protocol often involves the in situ generation of the catalyst from an iron(II) salt and a phosphine ligand. rsc.org

    In the context of cross-electrophile coupling, an iron/B₂pin₂ catalytic system has been developed for the reaction between aryl chlorides and alkyl chlorides. nih.gov This type of reaction involves the coupling of two different electrophiles, often proceeding through the in situ formation of a more reactive organometallic nucleophile. It is conceivable that an iron catalyst could facilitate the coupling of a pyridyl electrophile (e.g., 2,3-dichloropyridine) with another electrophile, where one of the coupling partners is transiently converted to a pyridylzinc species.

    Catalyst SystemReactant TypesReaction ClassMechanistic Insight
    Fe(acac)₃ / LigandAryl Electrophiles + Grignard ReagentsCross-CouplingSuggestive of a low-valent Fe(-II) active species. princeton.edu
    FeCl₃Organozinc Reagents + ElectrophilesNegishi Cross-CouplingEffective for C-C bond formation under mild conditions. princeton.edu
    FeX(dpbz)₂Arylzinc Reagents + HalidesNegishi Cross-CouplingInvolves catalytically active Fe(I) intermediates. nih.gov
    FeCl₂ / MonophosphineAlkyl Bromides + DiphenylzincNegishi Cross-CouplingUtilizes simple and effective ligand systems. rsc.org

    Bimetallic Systems in Pyridyl Coupling Reactions

    Bimetallic catalysis offers a paradigm that complements single-metal catalyst systems by enabling novel reactivity, enhanced reaction rates, and improved selectivity. nih.govresearchgate.netrsc.org A prominent class of bimetallic systems involves the synergistic action of copper and palladium. researchgate.netrsc.org In many of these reactions, the role of copper is to generate a reactive organometallic nucleophile (an organocopper species) via transmetalation from a less reactive precursor, such as an organoboron or organozinc compound. This organocopper intermediate then undergoes a second transmetalation to a palladium(II) complex, which is the key step in the cross-coupling cycle. researchgate.net

    The classic Sonogashira coupling is a prime example of Cu/Pd bimetallic catalysis. researchgate.net This concept has been extended to other C-C bond-forming reactions. For instance, the combination of a palladium catalyst with a copper co-catalyst can improve selectivity in certain oxygenate coupling reactions by creating bimetallic alloy nanoparticles with a modified surface that disfavors unwanted side reactions like decarbonylation. nih.gov Such synergistic effects highlight the potential for finely tuning reaction outcomes. nih.govrsc.org

    Given that this compound is a pre-formed organozinc reagent, its involvement in a bimetallic system would likely follow the transmetalation pathway. The pyridylzinc reagent could first transmetalate with a copper(I) salt to form a more reactive pyridylcopper species. This intermediate would then transfer the pyridyl group to the palladium center for the subsequent reductive elimination step, coupling it with an aryl or vinyl halide. This approach leverages the high functional group tolerance of organozinc reagents and the high catalytic activity of palladium complexes. orgsyn.org

    Transition Metal-Free Coupling Reactions of this compound

    A significant advantage of organozinc reagents like this compound is their ability to react with certain electrophiles without the need for a transition metal catalyst. This approach offers a simplified, cost-effective, and potentially greener synthetic route.

    It has been demonstrated that stable 2-pyridylzinc bromide can be prepared directly from 2-bromopyridine (B144113) and active zinc. This organozinc reagent undergoes efficient coupling with a variety of acid chlorides at room temperature to furnish the corresponding ketones in good yields, completely obviating the need for a transition metal catalyst. The reaction tolerates various functional groups on the acid chloride, including other halides. Notably, the coupling of 2-pyridylzinc bromide with chloronicotinoyl chlorides proceeds smoothly to yield pyridyl ketones, showcasing an effective method for constructing bi-heterocyclic structures. These catalyst-free acylations highlight the intrinsic nucleophilicity and utility of pyridylzinc reagents. researchgate.net

    Table 1: Catalyst-Free Coupling of 2-Pyridylzinc Bromide with Acid Chlorides

    Entry Acid Chloride Product Yield (%)
    1 2-Chloronicotinoyl chloride 2-Chloro-3-(pyridin-2-oyl)pyridine 62
    2 6-Chloronicotinoyl chloride 6-Chloro-3-(pyridin-2-oyl)pyridine 53
    3 Cyclohexanecarbonyl chloride Cyclohexyl(pyridin-2-yl)methanone 77

    Applications of 2 Chloro 3 Pyridylzinc Bromide in Complex Molecule Synthesis

    Synthesis of Heterocyclic Scaffolds

    The unique reactivity of 2-Chloro-3-pyridylzinc bromide makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ability to participate in Negishi and other palladium-catalyzed cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, leading to the assembly of complex ring systems.

    Bipyridine and Terpyridine Derivatives

    Bipyridine and terpyridine moieties are fundamental components in a wide array of functional materials, including ligands for catalysis, photosensitizers, and supramolecular assemblies. researchgate.net The synthesis of these structures often relies on the coupling of pyridine-based building blocks. This compound serves as a key reagent in Negishi cross-coupling reactions to produce these valuable derivatives. mdpi.compreprints.org For instance, the coupling of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst is a common strategy for forming the 2,2'-bipyridine (B1663995) core. mdpi.comresearchgate.net This methodology has been adapted for the synthesis of more complex structures like caerulomycin B and C, which are known for their immunosuppressant properties. researchgate.net

    The synthesis of terpyridines, which are essentially composed of three pyridine (B92270) rings, can also be achieved through strategies involving the coupling of pyridyl units. mdpi.commdpi.com While various methods exist, those employing organometallic reagents like pyridylzinc halides offer a direct route to these intricate ligands. mdpi.com

    Table 1: Synthesis of Bipyridine and Terpyridine Derivatives

    Reactant 1 Reactant 2 Catalyst/Reagents Product Type Ref.
    2-Pyridyl zinc bromide 2-Bromopyridine (B144113) derivatives Ni/Al2O3–SiO2 or Pd/Al2O3 2,2′-Bipyridine derivatives mdpi.com
    2-Pyridyl zinc halides Bromopyridines Pd(dba)2 and XPhos 2,2′-Bipyridine derivatives mdpi.comresearchgate.net
    (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride 2-Bromopyridine Pd(PPh3)4 Caerulomycin precursors researchgate.net
    2-Acetylpyridine Aromatic aldehyde, Ammonia - 4′-Aryl-terpyridines mdpi.com
    2,6-Dibromopyridines 2-Pyridinyl organometallic reagents - Terpyridines mdpi.com

    Pyridylpyrimidine Derivatives

    The synthesis of pyridylpyrimidine derivatives can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyridine precursors. While direct examples detailing the use of this compound for pyridylpyrimidine synthesis are not prevalent in the provided context, the general reactivity of pyridylzinc reagents in cross-coupling reactions suggests its potential utility in constructing such scaffolds. researchgate.net For instance, pyridylzinc bromides can be coupled with a range of electrophiles, a reaction type that could be adapted to build the pyrimidine (B1678525) ring onto a pyridine core.

    Quinoline (B57606) and Isoquinoline (B145761) Derivatives

    Quinoline and isoquinoline ring systems are core structures in many natural products and synthetic compounds with significant biological activity. organic-chemistry.orgsapub.orgorganic-chemistry.orgpharmaguideline.com The synthesis of these bicyclic heterocycles often involves the annulation of a benzene (B151609) ring onto a pyridine or vice versa. This compound can be envisioned as a precursor to substituted pyridines that could then undergo cyclization to form quinolines or isoquinolines.

    For example, the Vilsmeier–Haack reaction on acetanilides can produce 2-chloro-3-formylquinolines, which are versatile intermediates for further elaboration. researchgate.net These can then be used in condensations to build more complex heterocyclic systems. researchgate.netresearchgate.net While the direct use of this compound in these specific syntheses is not explicitly detailed, its role in preparing functionalized pyridines highlights its potential as a starting material for quinoline and isoquinoline synthesis.

    Thienopyridine and Benzothiazole (B30560) Derivatives

    Thienopyridines and benzothiazoles are important classes of heterocyclic compounds with a range of reported biological activities, including antimicrobial and anticancer properties. scispace.comabertay.ac.ukekb.egnih.gov The synthesis of thienopyridines often involves the construction of a thiophene (B33073) ring fused to a pyridine core. scispace.comabertay.ac.ukmdpi.com This is typically achieved by reacting a substituted pyridine with a sulfur-containing reagent. The reactivity of 2-chloro-3-cyanopyridines, which can be derived from precursors like this compound, in Thorpe-Ziegler type cyclizations is a known method for forming the thieno[2,3-b]pyridine (B153569) system.

    Benzothiazole derivatives are commonly synthesized by the reaction of 2-aminothiophenol (B119425) with various electrophiles. nih.govresearchgate.netajol.infonih.govresearchgate.net While this compound is not a direct precursor in this specific condensation, its utility in forming carbon-carbon bonds could be applied to synthesize substituted anilines or other precursors necessary for benzothiazole ring formation.

    Role as a Key Building Block for Pharmaceutical and Agrochemical Intermediates

    The functionalized pyridine core provided by this compound is a valuable synthon for the preparation of intermediates used in the pharmaceutical and agrochemical industries. researchgate.net The presence of both a halogen and a reactive organometallic site allows for sequential and site-selective modifications, leading to a wide range of substituted pyridines that are precursors to more complex target molecules.

    Precursors to Biologically Active Molecules

    The pyridine ring is a common motif in a vast number of biologically active molecules. mdpi.comnih.gov The ability to introduce various substituents onto the pyridine ring using reagents like this compound is therefore of great importance in medicinal and agricultural chemistry. For instance, substituted pyridines are integral to the structure of many drugs and agrochemicals. researchgate.net The cross-coupling reactions facilitated by the organozinc moiety allow for the attachment of diverse functional groups, which can modulate the biological activity of the final compound. This makes this compound a key starting material for the synthesis of libraries of compounds for biological screening.

    Table 2: Precursors to Biologically Active Molecules

    Starting Material Reaction Type Product Class Potential Application Ref.
    This compound Negishi Coupling Substituted Pyridines Pharmaceutical and Agrochemical Intermediates researchgate.net
    2-Chloro-3-formylquinolines Condensation Reactions Quinoline-Pyridine Hybrids Antimicrobial Agents mdpi.com
    Functionalized Pyridines Multicomponent Reactions Diverse Heterocycles Biologically Active Molecules nih.gov

    Synthesis of Specific Drug Intermediates (e.g., Vismodegib)

    The targeted nature and reactivity of this compound make it a valuable reagent in the synthesis of complex pharmaceutical intermediates. A significant application is in the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor approved for the treatment of basal-cell carcinoma. researchgate.net The core structure of Vismodegib contains a 2-pyridylphenyl moiety, the construction of which can be efficiently achieved through a Negishi cross-coupling reaction.

    In a typical synthetic route, a key intermediate for Vismodegib is formed by coupling a pyridylzinc reagent with an appropriately substituted aryl halide. seu.edu.cn While some syntheses may generate the organozinc reagent in situ from a precursor like 2-bromopyridine, the use of a pre-formed and stable reagent like this compound offers advantages in terms of reaction control and reproducibility. The Negishi reaction is particularly well-suited for this transformation due to its high functional group tolerance and the relatively mild reaction conditions required. thieme-connect.com

    An optimized process for a crucial step in Vismodegib synthesis involves the Negishi cross-coupling of a pyridylzinc species with an iodo-substituted benzamide (B126) derivative. seu.edu.cn The reaction parameters, including the molar ratios of reactants and the catalyst loading, are critical for maximizing the yield and minimizing impurities. For instance, studies have focused on optimizing the stoichiometry of the organozinc reagent, the palladium catalyst, and the reaction time to achieve yields as high as 72%. seu.edu.cn

    Reactant 1Reactant 2CatalystKey TransformationApplication
    Pyridylzinc Reagent2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamideTetrakis(triphenylphosphine)palladium(0)Formation of the 2-pyridylphenyl bondSynthesis of Vismodegib

    This strategic use of a pyridylzinc reagent highlights its importance in constructing the core scaffold of a medicinally significant molecule, demonstrating the practical application of this organometallic compound in pharmaceutical synthesis.

    Construction of Advanced Molecular Architectures

    The utility of 2-pyridylzinc reagents, such as this compound, extends beyond the synthesis of specific drug intermediates to the broader construction of advanced molecular architectures. These reagents are particularly valuable in palladium-catalyzed cross-coupling reactions, like the Negishi coupling, for creating carbon-carbon bonds between sp2 centers. researchgate.netnih.gov This capability is fundamental in synthesizing complex heterocyclic systems.

    One of the primary advantages of using 2-pyridylzinc reagents is their ability to overcome the challenges associated with other organometallic nucleophiles. For example, the corresponding 2-pyridylboron reagents are often unstable and exhibit poor reactivity in Suzuki-Miyaura cross-coupling reactions. nih.gov In contrast, 2-pyridylzinc halides demonstrate greater stability and reliability, making them preferred nucleophiles in many synthetic contexts. researchgate.netorganic-chemistry.org The development of solid, moderately air-stable 2-pyridylzinc reagents has further enhanced their practical utility, allowing for easier handling and storage. organic-chemistry.org

    The synthesis of functionalized 2,2'-bipyridines, which are crucial ligands in coordination chemistry and building blocks for supramolecular systems, is a key application of these zinc reagents. thieme-connect.com The Negishi reaction provides a mild and efficient method for coupling chloro- or bromo-pyridines to form these bipyridine structures. thieme-connect.com This methodology is also effective for creating more complex polyazine and polypyridine molecules. nih.gov

    Reagent TypeKey ApplicationAdvantages
    2-Pyridylzinc HalidesNegishi Cross-Coupling ReactionsHigher stability and reactivity compared to corresponding boron reagents. nih.govorganic-chemistry.org
    Solid 2-Pyridylzinc ReagentsSynthesis of Functionalized BipyridinesModerately air-stable, allowing for easier handling. organic-chemistry.org
    This compoundConstruction of Heterocyclic SystemsVersatile reagent for forming C(sp2)-C(sp2) bonds. researchgate.netnih.gov

    The ability to regioselectively functionalize dihalopyridines further underscores the synthetic power of this approach, enabling the preparation of bromobipyridines that serve as powerful synthons for larger, more complex molecular assemblies. thieme-connect.com The consistent performance of 2-pyridylzinc reagents in these transformations has established them as essential tools for chemists constructing advanced molecular architectures.

    Advanced Methodological Considerations and Future Directions in 2 Chloro 3 Pyridylzinc Bromide Chemistry

    Flow Chemistry Applications for Continuous Synthesis

    The use of organozinc reagents like 2-chloro-3-pyridylzinc bromide is often limited by their instability, potential exothermicity, and sensitivity to air and moisture, which can lead to issues with reproducibility and handling in traditional batch syntheses. researchgate.netnih.govvapourtec.com Continuous flow chemistry offers a robust solution to these challenges by enabling the on-demand synthesis of these valuable reagents. nih.govvapourtec.com

    A typical setup involves pumping a solution of the corresponding organic halide (in this case, 2-chloro-3-bromopyridine) through a packed-bed reactor containing activated zinc. nih.gov The resulting solution of this compound can then be directly merged with a stream containing a coupling partner and catalyst to perform reactions like the Negishi cross-coupling. researchgate.net This methodology not only enhances safety by containing hazardous reagents within a closed system but also allows for streamlined, automated, and scalable production. vapourtec.comflinders.edu.au Studies on analogous organozinc halides have demonstrated that clean solutions with reproducible concentrations can be generated at rates suitable for laboratory and even larger-scale preparations. nih.gov

    Green Chemistry Principles and Sustainable Synthetic Routes

    The development of sustainable synthetic pathways for compounds like this compound is guided by the twelve principles of green chemistry, which promote waste reduction, energy efficiency, and the use of safer chemicals. researchgate.net Applying these principles aims to minimize the environmental footprint of chemical processes.

    A key aspect of green chemistry is waste prevention . Traditional syntheses of organometallic reagents can generate significant waste streams. Flow chemistry contributes to this principle by improving reaction yields and reducing the need for downstream purification, thereby minimizing waste. flinders.edu.au Furthermore, the in-situ generation of this compound avoids the decomposition that can occur in storage, preventing the waste of valuable material. vapourtec.com

    The principle of atom economy is also central. Sustainable routes should be designed to maximize the incorporation of all materials used in the process into the final product. While the formation of the organozinc reagent itself is an addition reaction, subsequent coupling reactions should be chosen carefully to ensure high atom economy.

    Mechanistic Studies on Stability and Shelf Life of Pyridylzinc Bromides

    The practical utility of pyridylzinc bromides is often constrained by their limited stability, which necessitates that they are typically generated immediately before use. donnu.edu.ua However, recent mechanistic studies have provided valuable insights into the factors governing their decomposition, paving the way for the development of formulations with an extended shelf life.

    Research on a variety of organozinc compounds has shown that their decomposition often follows zero-order kinetics, meaning the rate of degradation is independent of the reagent's concentration. donnu.edu.uadigitellinc.com A surprising finding from these studies was that the choice of solvent, comparing tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF), had a negligible effect on the rate of decomposition. donnu.edu.ua This suggests that the intrinsic stability of the organozinc species is a dominant factor.

    The presence of inorganic salt additives has been identified as a critical factor for enhancing stability. donnu.edu.ua Specifically, lithium chloride (LiCl) has been shown to be a significant stabilizing additive for organozinc compounds in both THF and DMF. digitellinc.com The formation of "ate" complexes, such as RZnX₂⁻Li⁺, from the organozinc halide and LiCl is thought to increase the solubility and stability of the reagent. wikipedia.org Some well-formulated organozinc solutions in DMF have demonstrated good stability and reactivity for more than six months after their preparation. digitellinc.com

    Further mechanistic studies on related organozinc pivalate (B1233124) reagents have revealed that certain additives can enhance stability by acting as sequestering agents. For example, magnesium pivalate (Mg(OPiv)₂) was found to improve the resistance of aryl zinc species to moist air by scavenging water molecules, thereby protecting the reactive organometallic bond. nih.gov This highlights a specific chemical mechanism for stabilization that could be applied to pyridylzinc bromides.

    The "shelf life" of a chemical reagent is the period during which it is expected to remain within its specifications when stored correctly. paho.org It is formally determined through stability studies under both long-term (recommended storage conditions) and accelerated (elevated temperature/humidity) conditions. europa.eupqri.org For this compound solutions, this would involve periodically testing the concentration and purity to monitor for significant degradation. europa.eu

    Q & A

    Basic Questions

    Q. What synthetic methodologies are recommended for preparing 2-Chloro-3-pyridylzinc bromide with high reproducibility?

    • Methodological Answer : Use transmetallation from pre-formed Grignard or organolithium intermediates. For example, react 2-chloro-3-bromopyridine with zinc dust in anhydrous THF under inert atmosphere (argon/nitrogen). Monitor reaction progress via quenching aliquots and analyzing by GC-MS or NMR. Ensure stoichiometric excess of zinc to avoid incomplete conversion. Pre-purify starting materials to minimize halide exchange side reactions .

    Q. How should researchers handle air- and moisture-sensitive organozinc reagents like this compound?

    • Methodological Answer : Use Schlenk-line techniques or gloveboxes for storage and transfers. Dissolve the reagent in dry THF or diethyl ether, and store at -20°C under inert gas. Test reactivity periodically via controlled reactions with electrophiles (e.g., iodomethane) to confirm activity. Avoid exposure to protic solvents or oxygen, which accelerate decomposition .

    Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

    • Methodological Answer : Employ 1^{1}H/13^{13}C NMR in deuterated THF to observe pyridyl proton environments (δ 7.0–8.5 ppm) and zinc-bound carbons. Use X-ray crystallography for unambiguous structural determination if crystalline solids form. For trace halide analysis, capillary electrophoresis with UV detection (optimized for bromide/chloride separation) is recommended .

    Advanced Research Questions

    Q. How do solvent polarity and counterion effects influence the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer : Compare reaction rates in polar aprotic (DMF, THF) vs. non-polar solvents (toluene) using model substrates (e.g., aryl iodides). Monitor via 19^{19}F NMR if fluorinated substrates are used. Lithium or magnesium counterions may enhance nucleophilicity by stabilizing transition states. Use kinetic studies (Eyring plots) to quantify solvent effects on activation energy .

    Q. What strategies resolve contradictions in reported yields for Negishi couplings involving this compound?

    • Methodological Answer : Systematically vary catalyst systems (e.g., Pd(PPh3_3)4_4 vs. Pd(dba)2_2/ligands) and pre-activation steps (sonication, thermal initiation). Analyze by-products via LC-MS to identify competing pathways (e.g., β-hydride elimination). Optimize using Design of Experiments (DoE) to isolate critical variables (e.g., temperature, ligand ratio) .

    Q. How does chloride contamination affect the stability and reactivity of this compound?

    • Methodological Answer : Introduce controlled amounts of chloride ions (e.g., via KCl) and monitor decomposition via 1^{1}H NMR or conductivity measurements. Chloride may displace bromide, altering reactivity. Use ion chromatography to quantify Cl^-/Br^- ratios in degraded samples. Stabilize the reagent by adding crown ethers to sequester alkali metal impurities .

    Key Research Insights

    • Synthetic Challenges : Competing halogen exchange (Cl/Br) during synthesis can reduce purity; use halogen-free zinc sources and low temperatures .
    • Reactivity Trade-offs : Higher solvent polarity accelerates coupling but increases decomposition; balance via mixed solvent systems (e.g., THF/DMF 3:1) .
    • Analytical Nuances : X-ray crystallography may fail due to air sensitivity; alternative structural validation via HRMS and 2D NMR (e.g., NOESY) is advised .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.